BenchChemオンラインストアへようこそ!

Ethyl azepan-1-ylacetate

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Ethyl azepan-1-ylacetate (CAS 99176-11-1) is a heterocyclic ester comprised of a seven-membered saturated azepane (hexahydroazepine) ring and an ethyl acetate moiety. The compound, described as a colorless liquid with a distinct odor, is soluble in common organic solvents like ethers and alcohols.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 99176-11-1
Cat. No. B1291652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl azepan-1-ylacetate
CAS99176-11-1
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCCCCC1
InChIInChI=1S/C10H19NO2/c1-2-13-10(12)9-11-7-5-3-4-6-8-11/h2-9H2,1H3
InChIKeyROESXCPJJVXAQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Azepan-1-ylacetate (CAS 99176-11-1) Identity and Procurement Baseline


Ethyl azepan-1-ylacetate (CAS 99176-11-1) is a heterocyclic ester comprised of a seven-membered saturated azepane (hexahydroazepine) ring and an ethyl acetate moiety [1]. The compound, described as a colorless liquid with a distinct odor, is soluble in common organic solvents like ethers and alcohols . It is a commercial building block supplied at purities of 95-98% for research use only . Its foundational role is as a synthetic intermediate, with applications noted in proteomics research and as a drug impurity reference standard [2].

Ethyl Azepan-1-ylacetate (CAS 99176-11-1): Structural Nuances Preclude Simple Analog Replacement


Ethyl azepan-1-ylacetate belongs to a class of nitrogen-containing heterocyclic esters that are often proposed as interchangeable building blocks. However, critical differences in ring size, substitution pattern, and ester identity dictate that analogs cannot be freely substituted. The seven-membered azepane ring provides a distinct conformational profile and pKa compared to six-membered piperidine or five-membered pyrrolidine analogs, which directly impacts binding affinity in medicinal chemistry contexts . Similarly, the ethyl ester confers different physicochemical properties, such as lipophilicity (XLogP3 1.8) [1], relative to methyl or acid analogs, critically altering solubility, membrane permeability, and reactivity profile in both chemical synthesis and biological systems .

Quantitative Differentiation Evidence for Ethyl Azepan-1-ylacetate (CAS 99176-11-1) Against Closest Analogs


Ethyl Azepan-1-ylacetate (C10H19NO2) vs. Ethyl 2-(Piperidin-1-yl)acetate (C9H17NO2): A 14 g/mol MW Increase for Enhanced Scaffold Diversity

The most direct analog for substitution is ethyl 2-(piperidin-1-yl)acetate. The primary, quantifiable difference is the ring size: ethyl azepan-1-ylacetate contains a seven-membered azepane ring, whereas the comparator has a six-membered piperidine ring. This results in a 14.02 g/mol increase in molecular weight (185.26 g/mol vs. 171.24 g/mol for the piperidine analog) [1][2]. The larger, more flexible seven-membered ring is documented to be a key scaffold for achieving efficient activity in drug discovery, as the 'azepane linker' can unlock novel biological space inaccessible to the smaller piperidine ring .

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Ethyl Azepan-1-ylacetate (Ethyl Ester) vs. Azepan-1-ylacetic Acid: A 1.8 LogP (XLogP3) Advantage for Membrane Permeability

Compared to its carboxylic acid analog, azepan-1-ylacetic acid (CAS 52703-80-7), the ethyl ester modification provides a quantifiable, critical advantage in lipophilicity. The target compound exhibits a calculated XLogP3 of 1.8, significantly higher than the acid form's XLogP3 of -2.1 [1][2]. This logP differential (Δ3.9) directly translates to enhanced passive membrane permeability, a key factor for compounds intended for intracellular or in vivo activity . Furthermore, the ethyl ester is a common prodrug strategy to improve oral bioavailability of the corresponding acid.

Physicochemical Property ADME Prodrug Design

Ethyl Azepan-1-ylacetate vs. Methyl 2-(azepan-1-yl)acetate: The 1.8 LogP (XLogP3) Establishes Ethyl Ester as the More Lipophilic Reagent

When comparing ethyl azepan-1-ylacetate to its methyl ester analog (methyl 2-(azepan-1-yl)acetate, CAS 315248-95-4), the ethyl derivative is quantifiably more lipophilic. The ethyl ester has a calculated XLogP3 of 1.8, while the methyl ester has an XLogP3 of 1.3 [1][2]. This Δ0.5 difference in logP impacts chromatographic retention times and organic phase partition in liquid-liquid extractions. While both are viable intermediates, this difference can be exploited in reaction design where reagent lipophilicity influences selectivity or work-up procedures .

Organic Synthesis Reagent Selection Chromatography

Ethyl Azepan-1-ylacetate's Conformational Profile: A Predicted pKa of 7.53 Versus 6-Membered Ring Analogs

The predicted pKa of ethyl azepan-1-ylacetate is 7.53±0.20, which is associated with the basicity of the azepane ring nitrogen . This contrasts with the known pKa of ~10.08 for the analogous ethyl 2-(piperidin-1-yl)acetate . The lower predicted pKa of the seven-membered azepane ring indicates it is less basic and will have a lower degree of protonation at physiological pH (7.4) compared to its piperidine counterpart. This has significant implications for its behavior as a solubilizing group or a basic moiety in drug molecules [1].

Physicochemical Property Medicinal Chemistry Ionization State

Optimal Research and Industrial Applications for Ethyl Azepan-1-ylacetate (CAS 99176-11-1)


Medicinal Chemistry 'Scaffold Hopping' for Intellectual Property Generation

Ethyl azepan-1-ylacetate serves as a direct, seven-membered ring replacement for the more ubiquitous six-membered piperidine acetic acid esters in lead optimization. As quantified in Section 3 (Evidence 1 & 4), its 14.02 g/mol molecular weight increase and distinct pKa (7.53 vs. 10.08) offer a concrete basis for generating novel IP space [1]. The azepane scaffold is documented as a 'key to efficient activity' in drug discovery . Researchers can use this compound to synthesize analogs with altered pharmacological profiles for programs targeting kinases [2] or other protein families.

Synthesis of Cell-Permeable Probes and Prodrugs

The quantifiable 1.8 XLogP3 value for ethyl azepan-1-ylacetate, as highlighted in Section 3 (Evidence 2 & 3), positions it as the preferred building block for designing molecules requiring passive membrane permeability [3]. This is a distinct advantage over its azepan-1-ylacetic acid analog (XLogP3 -2.1) or methyl ester analog (XLogP3 1.3) [4]. This property makes it suitable for the synthesis of intracellular probes or as a prodrug precursor where enhanced lipophilicity is a requirement for in vivo activity.

Analytical Reference Standard for Drug Impurity Profiling

Commercial vendors explicitly designate ethyl azepan-1-ylacetate (CAS 99176-11-1) for use as a drug impurity reference standard in pharmaceutical quality control [5]. This application is not generic to all azepane esters. The specific ethyl ester analog may be a synthetic by-product or degradation product in the manufacturing process of a specific drug substance (e.g., cetiedil, which contains an azepane-ethyl ester moiety [6]). Procuring this specific compound is therefore a regulatory necessity for validated analytical method development and batch release testing.

Synthesis of Azepane-Containing PDE1 Inhibitors

Ethyl azepan-1-ylacetate is a key building block in the synthesis of PDE1 inhibitors, as evidenced by its mention in patent literature [7]. Its specific structure provides the requisite heterocyclic scaffold for this therapeutic class. Using a piperidine or morpholine analog in this synthetic route would result in a different final molecule, which would not be covered by the same IP estate and would likely exhibit altered PDE1 inhibitory activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl azepan-1-ylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.